4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-6(9)11-8(5-2-3-5)12-7(4)10/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKXEKPMZIZYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21721-73-3 | |
| Record name | 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine typically involves the chlorination of 2-cyclopropyl-5-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in an appropriate solvent such as acetonitrile, and POCl3 is added dropwise. The mixture is then heated to 80-85°C for several hours. After completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent like ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, where the chlorine atoms are replaced by other functional groups, or oxidized/reduced derivatives with altered oxidation states .
Scientific Research Applications
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, thereby modulating intracellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations and Structural Analogues
The following table highlights structural analogues and their key differences:
*Similarity scores derived from structural overlap analyses .
Key Observations:
- Cyclopropyl vs. Methyl/Thio Groups : The cyclopropyl group in the reference compound introduces steric hindrance and electronic effects distinct from methyl or propylthio groups in analogues. For example, 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibits higher reactivity due to the electron-withdrawing nitro group and sulfur’s nucleophilicity .
- Halogen and Functional Group Diversity : Fluorine substitution (CAS 105806-13-1) enhances electronegativity and metabolic stability compared to chlorine or methyl groups .
Physicochemical Properties
The table below compares critical properties:
Key Findings:
- Cyclopropyl vs. Methoxy : The cyclopropyl group increases hydrophobicity (higher LogP) compared to methoxy, which improves water solubility in 4,6-Dichloro-5-methoxypyrimidine .
- Fluorine Impact : The fluorine atom in 4,6-Dichloro-5-fluoro-2-methylpyrimidine enhances stability but reduces solubility due to strong electronegativity .
Biological Activity
4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (DCMP) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features two chlorine atoms at the 4 and 6 positions, a cyclopropyl group at position 2, and a methyl group at position 5, contributing to its unique reactivity and interaction with biological systems.
- Molecular Formula : C8H8Cl2N2
- Molecular Weight : Approximately 217.09 g/mol
- Structural Characteristics :
- Chlorine Substituents : Enhance electrophilicity and potential for nucleophilic substitution.
- Cyclopropyl Group : May influence the compound's stability and reactivity.
DCMP interacts with specific molecular targets such as enzymes or receptors, which can lead to various biological effects. Notably, it may inhibit phosphodiesterase enzymes, modulating intracellular signaling pathways. The precise mechanisms depend on the context of use and the biological target involved.
Antimicrobial Properties
Research indicates that DCMP exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting growth, potentially making it a candidate for developing new antibiotics.
Anticancer Activity
DCMP has garnered attention for its anticancer properties. Studies have evaluated its effects on different cancer cell lines, revealing that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in vitro assays demonstrated that DCMP effectively reduced the viability of cancer cells at micromolar concentrations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies showed that DCMP could suppress the activity of cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses. The IC50 values reported for COX inhibition were comparable to established anti-inflammatory drugs .
Structure-Activity Relationships (SAR)
Understanding the SAR of DCMP is critical for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect its potency and selectivity against biological targets. For example, substituents that enhance electron density at specific sites have been correlated with increased inhibitory activity against kinases involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of DCMP involved testing against Gram-positive and Gram-negative bacteria. The results indicated that DCMP exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across various strains, demonstrating its broad-spectrum antimicrobial potential.
Case Study 2: Anticancer Activity in Cell Lines
In a recent investigation, DCMP was tested on several human cancer cell lines, including breast and colon cancer cells. The compound showed an IC50 value of approximately 15 µM against breast cancer cells, indicating potent anticancer activity. Mechanistic studies suggested that DCMP induces apoptosis through the activation of caspase pathways .
Data Table: Biological Activities of DCMP
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
